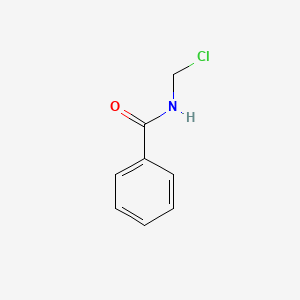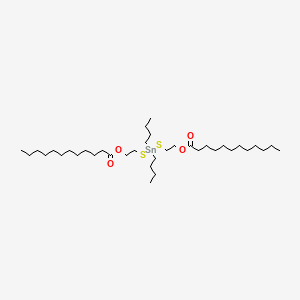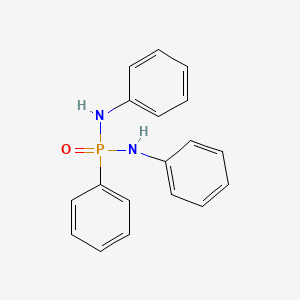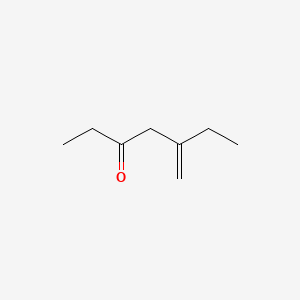![molecular formula C12H12O8Pd B13822162 [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structure and reactivity. This compound features a palladium center coordinated to a butadiene ligand substituted with methoxycarbonyl groups, making it a valuable catalyst and intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium typically involves the reaction of palladium salts with 1,2,3,4-tetrakis(methoxycarbonyl)-1,3-butadiene under controlled conditions. Commonly used palladium salts include palladium(II) chloride or palladium(II) acetate. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium center. Solvents like tetrahydrofuran (THF) or dichloromethane are frequently used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
化学反応の分析
Types of Reactions
[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can alter the reactivity of the compound.
Reduction: Reduction reactions can convert the palladium center to a lower oxidation state, often enhancing its catalytic properties.
Substitution: Ligand substitution reactions can occur, where the methoxycarbonyl groups or the butadiene ligand are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions can result in a wide range of palladium complexes with different ligands.
科学的研究の応用
Chemistry
In chemistry, [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. Its unique structure allows for selective activation of substrates, making it a valuable tool in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development and delivery. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems. Additionally, its catalytic properties can be harnessed for in vivo reactions, such as prodrug activation.
Industry
In industry, [1,2
特性
分子式 |
C12H12O8Pd |
|---|---|
分子量 |
390.64 g/mol |
IUPAC名 |
palladium(2+);tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C12H12O8.Pd/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2;/h1-4H3;/q-2;+2 |
InChIキー |
ORMMRCCAUWPUDU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)[C-]=C(C(=[C-]C(=O)OC)C(=O)OC)C(=O)OC.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)



![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)



![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)

